molecular formula C20H17N3O4 B2626974 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-04-0

1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2626974
CAS No.: 946248-04-0
M. Wt: 363.373
InChI Key: PCTVNKGTFSYICL-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-carboxamide derivative characterized by a 3-methylbenzyl substituent at the pyridine N1 position and a 3-nitrophenyl group attached via an amide linkage at the C3 position. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups on its aromatic rings introduces unique electronic and steric properties, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-2-6-15(11-14)13-22-10-4-9-18(20(22)25)19(24)21-16-7-3-8-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTVNKGTFSYICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core structure.

Chemical Reactions Analysis

1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The nitro group and dihydropyridine core play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous dihydropyridine-carboxamide derivatives, focusing on substituent effects, molecular conformation, and intermolecular interactions.

Substituent Variations and Electronic Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound N1: 3-methylbenzyl; C3: 3-nitrophenyl C₂₁H₁₇N₃O₄ 375.38 Electron-rich benzyl and electron-deficient nitro groups enhance polarity .
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) N1: 4-nitrostyryl; C5: 4-nitrophenyl C₂₀H₁₄N₄O₆ 406.35 Dual nitro groups increase electron deficiency, favoring π-π stacking interactions .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N1: H; C3: 3-bromo-2-methylphenyl C₁₃H₁₁BrN₂O₂ 307.14 Bromine substituent enhances halogen bonding; planar conformation due to extended π-conjugation .
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N1: 3-fluorobenzyl; C3: 4-methoxyphenyl C₂₀H₁₇FN₂O₃ 364.36 Fluorine and methoxy groups create a balance of electron-withdrawing and donating effects .

Key Observations :

  • Electron-Deficient vs. Electron-Rich Groups : The target compound’s 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to the methoxy group in the fluorophenyl derivative . This may influence solubility and binding affinity in biological systems.
  • Halogen vs. Nitro Substituents : Bromine in the bromo-methylphenyl analog enhances halogen bonding, whereas nitro groups in the target compound favor dipole-dipole interactions and hydrogen bonding .
  • Planar Conformation : The target compound and the bromo-methylphenyl derivative exhibit near-planar conformations (dihedral angle <10°), critical for π-π stacking in crystal packing .
Hydrogen Bonding and Crystal Packing
  • Target Compound : Likely forms intermolecular N–H⋯O hydrogen bonds between the amide group and carbonyl oxygen, as seen in structurally related compounds .
  • Bromo-Methylphenyl Analog : Forms centrosymmetric dimers via intra- and intermolecular N–H⋯O bonds, stabilizing its crystal lattice .

Biological Activity

The compound 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure indicates the presence of a dihydropyridine core, which is essential for its biological activity.

Antimicrobial Activity

Research has indicated that various derivatives of dihydropyridine compounds exhibit antimicrobial properties. In particular, studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting that 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess such activity. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
10.22Staphylococcus aureus
20.25Escherichia coli

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has been explored in various studies. Compounds similar to 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated for their ability to act as substrates for monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurotoxicity associated with Parkinson’s disease . The capacity to inhibit MAO-B could suggest potential therapeutic applications in neurodegenerative diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine.
  • Antioxidant Properties : Dihydropyridines are known to exhibit antioxidant effects, which may contribute to their neuroprotective and antimicrobial activities.
  • Interaction with Cellular Targets : The nitrophenyl group may enhance binding affinity to specific cellular targets, increasing the efficacy of the compound.

Case Studies

Several studies have assessed the biological activity of related dihydropyridine compounds:

  • A study evaluated the neurotoxic effects of various analogs and found that those with higher MAO-B substrate activity were more neurotoxic .
  • Another investigation into antimicrobial properties highlighted that modifications in the phenyl groups significantly influenced the efficacy against bacterial strains .

Q & A

Basic: What are the critical steps for synthesizing 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step reactions starting with intermediates like 3-methylbenzyl bromide and 3-nitroaniline. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the dihydropyridine core and substituents .
  • Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., in DMF at 80–100°C) to form the dihydropyridine ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Purity Optimization :
  • Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
  • Confirm structure and purity using ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for nitroaryl protons) and HPLC-MS (>95% purity) .

Basic: How is the molecular structure of this compound characterized, and what computational tools validate its reactivity?

Answer:
Structural Characterization :

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., dihydropyridine ring planarity; C=O bond ~1.22 Å) .
  • NMR Spectroscopy : Assigns substituent positions (e.g., methylene protons at δ 4.5–5.0 ppm for the benzyl group) .
    Computational Validation :
  • DFT Calculations (Gaussian 09): Predict electronic properties (HOMO-LUMO gap ~4.2 eV) and reactive sites .
  • Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., enzymes like COX-2) to guide SAR studies .

Advanced: How do contradictory data on this compound’s biological activity arise, and how can they be resolved?

Answer:
Sources of Contradiction :

  • Synthetic Variability : Impurities (e.g., unreacted nitroaryl intermediates) may skew bioassay results .
  • Assay Conditions : Variability in cell lines (e.g., IC50 differences between HeLa vs. MCF-7 cells) or buffer pH affecting solubility .
    Resolution Strategies :
  • Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., MTT assay, 48-hr incubation) .
  • Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound’s enzyme inhibition?

Answer:
SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace 3-nitrophenyl with 3-aminophenyl) .

Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization (e.g., for kinase targets) .

Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy .
Key Findings :

  • The 3-nitro group enhances electron-withdrawing effects, improving affinity for oxidoreductases (e.g., NADPH oxidase) .
  • Methyl substitution on the benzyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability .

Advanced: How can researchers troubleshoot low yields in the final coupling step of synthesis?

Answer:
Common Issues :

  • Steric Hindrance : Bulky substituents (e.g., 3-methylbenzyl) slow carboxamide formation.
  • Side Reactions : Nitro group reduction under acidic conditions.
    Solutions :
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Temperature Control : Conduct reactions at 0–5°C to suppress nitro group side reactions .
  • In Situ Monitoring : Employ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) for real-time adjustment .

Basic: What analytical techniques confirm the compound’s stability under physiological conditions?

Answer:
Stability Profiling :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze via HPLC at 0, 6, 12, 24 hrs .
  • Thermal Stability : TGA/DSC analysis (decomposition onset ~180°C) .
  • Light Sensitivity : Conduct UV-Vis spectroscopy (λmax ~320 nm) under controlled光照 .

Advanced: What strategies optimize this compound’s bioavailability for in vivo studies?

Answer:
Bioavailability Enhancement :

  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (>5 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
  • Prodrug Design : Introduce ester groups (e.g., acetylated hydroxyl) for hydrolytic activation in plasma .

Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?

Answer:
Reactive Sites :

  • Dihydropyridine Ring : Susceptible to oxidation (e.g., with KMnO4 to pyridine derivatives) .
  • Carboxamide Group : Undergoes hydrolysis (acidic/basic conditions) to carboxylic acid .
  • Nitro Group : Reduced to amine (H2/Pd-C) for further coupling (e.g., sulfonamide formation) .
    Derivatization Guidance :
  • Protect the dihydropyridine ring with Boc groups during nitro reduction .

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